N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine
Description
Properties
IUPAC Name |
2-N,2-N-dibenzyl-6-methylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-16-19(21)12-13-20(22-16)23(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWPIWNLFXCWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of 6-methylpyridine-2,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine is utilized in diverse scientific research areas, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride
Key Differences :
- Substituents : The dimethyl analog replaces the benzyl groups with methyl groups at the N2 position and lacks the 6-methyl group on the pyridine ring.
- Steric Effects: The bulkier benzyl groups introduce greater steric hindrance, which may affect binding affinity in receptor-ligand interactions or catalytic activity.
- Applications : The dimethyl analog is listed as a research chemical, while the dibenzyl variant’s increased aromaticity might favor use in drug design or as a ligand in coordination chemistry .
Table 1: Structural and Functional Comparison
| Compound | N2,N2 Substituents | 6-Position | Core Structure | Notable Properties |
|---|---|---|---|---|
| N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine | Benzyl | Methyl | Pyridine-2,5-diamine | High lipophilicity, steric bulk |
| N2,N2-Dimethylpyridine-2,5-diamine | Methyl | None | Pyridine-2,5-diamine | Lower steric hindrance, polar |
Functional Analog: Benzathine Benzylpenicillin
Key Differences :
- Core Structure : Benzathine benzylpenicillin contains a dibenzylethylenediamine salt coupled to a penicillin core, whereas the target compound has a pyridine backbone .
- Functional Roles: The dibenzyl groups in both compounds enhance stability and modulate solubility. The pyridine ring in the target compound could enable π-π stacking interactions, which are absent in the ethylenediamine-based penicillin salt.
Table 2: Comparison of Dibenzyl-Containing Compounds
| Compound | Core Structure | Dibenzyl Functionality | Primary Application |
|---|---|---|---|
| This compound | Pyridine-2,5-diamine | Modulates electronic/steric properties | Research/Pharmaceutical lead |
| Benzathine benzylpenicillin | Penicillin-ethylenediamine salt | Enhances stability and solubility | Antibiotic formulation |
Triazine-Based Diamines (Pesticide Analogs)
Key Differences :
- Core Heterocycle : Triazine-based diamines (e.g., atrazine, propazine) feature a 1,3,5-triazine ring, contrasting with the pyridine core of the target compound .
- Substituent Effects: Chloro and alkylamino groups in triazine derivatives confer herbicidal activity, while the pyridine derivative’s benzyl and methyl groups may favor non-agrochemical applications (e.g., catalysis or medicinal chemistry). The pyridine ring’s basicity (pKa ~5) differs significantly from the triazine system, altering reactivity in acidic or basic environments.
Biological Activity
N2,N2-Dibenzyl-6-methylpyridine-2,5-diamine is a chemical compound that has attracted attention due to its unique structure and potential biological activities. It features two benzyl groups attached to a pyridine ring, with methyl and amino substitutions that influence its chemical properties and biological interactions. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, it was found to be effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disruption of bacterial cell membranes and interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL | Effective against resistant strains |
| Escherichia coli | 32 µg/mL | Moderate efficacy |
| Pseudomonas aeruginosa | 64 µg/mL | Lower sensitivity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16 Murine Melanoma | 12 | Induction of apoptosis |
| HT-29 Human Colon Cancer | 15 | Cell cycle arrest in G0/G1 phase |
| MCF-7 Breast Cancer | 20 | Modulation of signaling pathways |
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Interaction with Cellular Targets
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced cellular viability in microbial and cancer cells.
- Receptor Modulation : By interacting with surface receptors, it may alter signal transduction pathways that are critical for cell growth and survival.
- DNA Intercalation : Some studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound displayed potent activity against MRSA, making it a candidate for further development as an antimicrobial agent.
Study on Anticancer Activity
In another significant study published in Cancer Letters, researchers investigated the anticancer effects on various human cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
